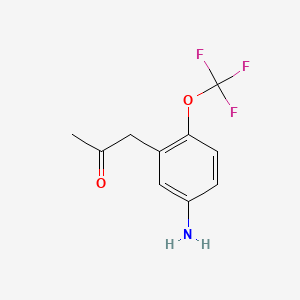

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one

Description

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one is a phenylpropanone derivative featuring a trifluoromethoxy (-OCF₃) group at the ortho (2nd) position and an amino (-NH₂) group at the para (5th) position on the aromatic ring. The ketone functional group is located on the central carbon of the propane chain (propan-2-one). Its molecular formula is C₁₀H₁₀F₃NO₂, with a molecular weight of 233.19 g/mol .

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

1-[5-amino-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10F3NO2/c1-6(15)4-7-5-8(14)2-3-9(7)16-10(11,12)13/h2-3,5H,4,14H2,1H3 |

InChI Key |

MPRYXPLISNBBKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step organic transformations starting from substituted anilines or related aromatic precursors bearing trifluoromethoxy groups. The key synthetic challenges include:

- Introduction and preservation of the trifluoromethoxy group, which is electron-withdrawing and sterically demanding.

- Selective functionalization of the aromatic ring to install the amino group at the 5-position.

- Construction of the propan-2-one side chain attached to the aromatic ring.

Stepwise Synthetic Routes

Aromatic Substitution and Functional Group Interconversion

A common approach begins with a suitably substituted trifluoromethoxyaniline derivative. The amino group may be protected or introduced via nitration and subsequent reduction to avoid side reactions. The trifluoromethoxy group is generally introduced early in the synthesis due to its sensitivity to harsh conditions.

Formation of the Propan-2-one Moiety

The propan-2-one side chain is typically introduced via acylation or alkylation reactions. One well-documented method involves the Daikin-West reaction, where 2-(substituted phenyl)acetic acids are converted into the corresponding phenylpropan-2-ones using acetic anhydride and catalysts under controlled conditions.

Alternatively, Friedel-Crafts acylation of the aromatic ring with appropriate acylating agents can be employed, though regioselectivity must be carefully controlled.

Reductive Amination and Reduction Steps

Reductive amination is a key step in related syntheses to introduce amino substituents on the side chain or aromatic ring. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. These reagents enable the conversion of ketones or aldehydes to amines under mild conditions, preserving sensitive groups such as trifluoromethoxy.

Detailed Synthetic Example and Reaction Conditions

Diazonium Salt Route (Based on Analogous Compounds)

A related synthetic route for trifluoromethyl analogs involves:

- Preparation of the diazonium salt from the corresponding trifluoromethylaniline by treatment with sodium nitrite and hydrochloric acid at low temperature (0–25 °C).

- Reaction of the diazonium salt with isopropenyl acetate in the presence of catalytic amounts of cuprous or cupric salts and a base in a polar solvent.

- Isolation of the crude ketone product by extraction and purification by vacuum distillation or bisulfite complex formation and hydrolysis.

This method yields the corresponding phenylpropan-2-one derivative with moderate yields (~59%) and can be adapted for trifluoromethoxy-substituted analogs with appropriate modifications to reaction conditions to preserve the trifluoromethoxy group.

Reductive Amination Using Borohydride Reagents

Following ketone formation, reductive amination with ethylamine or other amines using borohydride reducing agents such as sodium triacetoxyborohydride (STAB) allows the introduction of amino functionalities on the side chain. This step is conducted under mild acidic to neutral conditions to avoid decomposition of sensitive groups.

Alternative Approaches

- Enantioselective borane-mediated reductions have been reported for related trifluoromethyl ketones to obtain optically active amino alcohols, which could be adapted for trifluoromethoxy derivatives.

- Organometallic transmetallation and subsequent reactions with Weinreb amides offer diastereoselective routes to protected aminoalkyl trifluoromethyl ketones, potentially translatable to trifluoromethoxy compounds.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The trifluoromethoxy group imparts strong electron-withdrawing effects, influencing reactivity and stability during synthesis. Protecting groups and mild conditions are often necessary to maintain its integrity.

- Reductive amination is the preferred method for introducing amino groups on the side chain due to its selectivity and mildness.

- Continuous flow reactors have been suggested in industrial settings to optimize reaction conditions and improve yields, especially for scale-up.

- The synthesis of related β-amino-α-trifluoromethyl alcohols provides a conceptual framework for the preparation of trifluoromethoxy analogs, emphasizing stereocontrol and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group and trifluoromethoxy group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one and related compounds are summarized below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Electronic Effects: The ortho-trifluoromethoxy group in the target compound contrasts with the para-trifluoromethoxy group in QC-3005 . The ortho position induces greater steric hindrance and may alter electronic distribution compared to para substitution. The 5-amino group in the target compound enhances polarity and reactivity compared to the 5-chloro group in 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one .

Functional Group Diversity: The methylthio (-SCH₃) and chloro (-Cl) groups in MolCore’s compound introduce distinct electronic and steric profiles compared to the amino (-NH₂) group in the target compound.

Molecular Weight and Complexity :

- The target compound has a lower molecular weight (233.19 g/mol) than MolCore’s derivative (298.71 g/mol), primarily due to the absence of a chlorine atom and methylthio group .

Synthetic Utility: The amino group in the target compound makes it a candidate for further functionalization (e.g., amide coupling), whereas the trifluoromethyl group in Hairui’s compound may enhance metabolic stability in drug design.

Research Findings and Implications

- Stability and Reactivity: The trifluoromethoxy group generally improves chemical stability and lipophilicity, but the amino group may reduce stability under oxidative conditions compared to halogenated analogs .

- Structural Analogues in Drug Discovery : Compounds like QC-3005 and HR392912 highlight the importance of trifluoromethoxy and trifluoromethyl groups in optimizing pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis strategy is typically employed:

Nitration/Functionalization : Introduce the trifluoromethoxy group to the phenyl ring via electrophilic substitution, using trifluoromethylating agents (e.g., CF₃O− sources) under anhydrous conditions.

Reductive Amination : Reduce a nitro intermediate (e.g., 5-nitro-2-(trifluoromethoxy)phenylpropan-2-one) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite to yield the primary amine .

Ketone Formation : Employ acetylation or condensation reactions, as seen in analogous syntheses of trifluoromethylated ketones (e.g., hydrolysis of nitriles followed by reaction with acetic anhydride) .

Q. Key Optimization Factors :

- Temperature control (0–5°C for nitration to avoid side reactions).

- Solvent selection (e.g., dichloromethane for trifluoromethoxy group stability).

- Catalytic system purity to prevent dehalogenation.

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps include:

Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

Data Collection : Optimize exposure time to mitigate radiation damage from the trifluoromethoxy group’s electron density.

Refinement : Use SHELXL () for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections.

- Input file preparation: Generate .hkl and .ins files via SHELXPRO .

- Validate hydrogen bonding networks using PLATON or Mercury .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (amine and ketone groups are irritants) .

- Ventilation : Use fume hoods for synthesis steps involving volatile trifluoromethoxy intermediates.

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) arising from the trifluoromethoxy group be resolved?

Methodological Answer : The electron-withdrawing trifluoromethoxy group induces deshielding in adjacent protons, complicating NMR interpretation. Strategies include:

DFT Calculations : Compare experimental -/-NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16 with B3LYP/6-311++G(d,p)) .

2D NMR : Utilize --HSQC and --HOESY to resolve overlapping signals.

Crystallographic Validation : Cross-verify substituent orientations via SCXRD to assign spectral peaks accurately .

Q. What strategies minimize regioisomeric byproducts during synthesis?

Methodological Answer : Regioisomers arise from competing electrophilic substitution pathways. Mitigation approaches:

Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to control trifluoromethoxy group placement .

Low-Temperature Reactions : Suppress kinetic vs. thermodynamic product formation (e.g., –78°C for nitration).

Chromatographic Purity : Employ flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 column, 0.1% TFA modifier) .

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and stability?

Methodological Answer :

- Electronic Effects : The –OCF₃ group is strongly electron-withdrawing (-I effect), reducing electron density on the phenyl ring. This enhances:

- Stability toward oxidative degradation.

- Binding affinity in target proteins (e.g., kinase inhibitors).

- Experimental Validation :

Q. What methodologies are used to assess bioactivity, and how can assay interference from the ketone group be mitigated?

Methodological Answer :

- Kinase Inhibition Assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases.

- Mitigating Ketone Reactivity :

- Protect the ketone as a ketal during biological testing.

- Include control experiments with scrambled stereochemistry to confirm target specificity .

Q. How can trace impurities (e.g., regioisomers) be quantified to meet pharmacopeial standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.